![molecular formula C31H26O3 B14308004 Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone CAS No. 118182-96-0](/img/structure/B14308004.png)
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone is a chemical compound with the molecular formula C31H26O3 and a molecular weight of 446.54 g/mol . This compound is known for its unique structure, which includes two phenoxy groups attached to a central methanone moiety. It is used primarily in research and industrial applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone typically involves the reaction of 4-(2-(prop-2-en-1-yl)phenoxy)benzoyl chloride with a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, including the use of large-scale reactors and purification processes to obtain high-purity compounds .
Chemical Reactions Analysis
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Scientific Research Applications
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, leading to covalent modifications that alter their activity . This interaction is often facilitated by the presence of reactive functional groups within the compound, which can form covalent bonds with target molecules .
Comparison with Similar Compounds
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone can be compared to other similar compounds, such as:
Bis[4-(2-isopropenylphenoxy)phenyl]methanone: This compound has a similar structure but differs in the position of the isopropenyl group.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Known for its use in epoxy resins, this compound has a different functional group but shares the phenoxy backbone.
(4-(Aminomethyl)phenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains an aminomethyl group and is used in probe synthesis.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
118182-96-0 |
|---|---|
Molecular Formula |
C31H26O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
bis[4-(2-prop-2-enylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C31H26O3/c1-3-9-23-11-5-7-13-29(23)33-27-19-15-25(16-20-27)31(32)26-17-21-28(22-18-26)34-30-14-8-6-12-24(30)10-4-2/h3-8,11-22H,1-2,9-10H2 |
InChI Key |
GZZRWNMURLFBQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
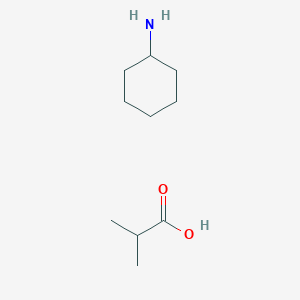
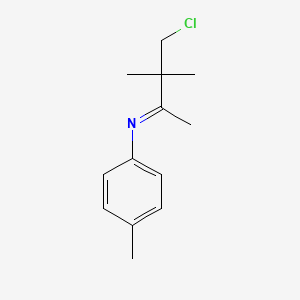
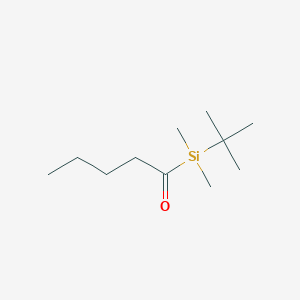
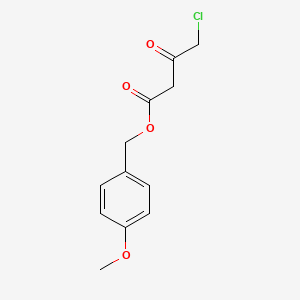
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
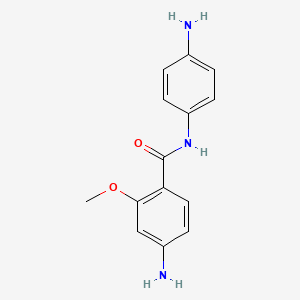
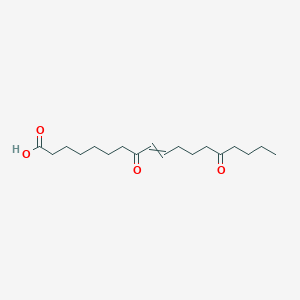
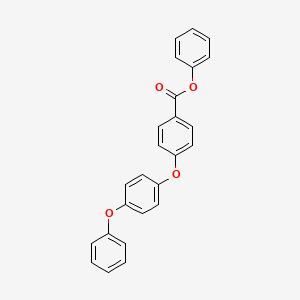
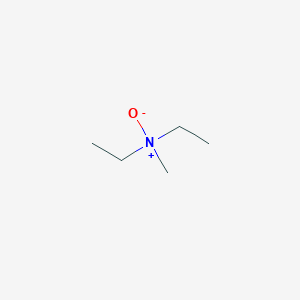
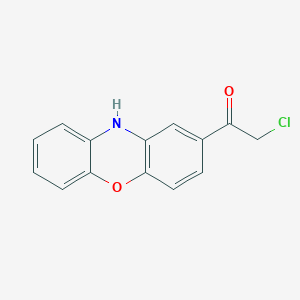
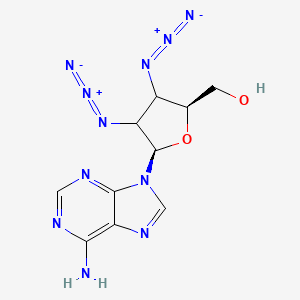
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
